molecular formula C18H26N4 B14319616 8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) CAS No. 111159-72-9

8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)

Cat. No.: B14319616
CAS No.: 111159-72-9
M. Wt: 298.4 g/mol
InChI Key: DZTGNDMXGCVLLQ-UHFFFAOYSA-N
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Description

8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes two nitrogen atoms. The unique structure of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Properties

CAS No.

111159-72-9

Molecular Formula

C18H26N4

Molecular Weight

298.4 g/mol

IUPAC Name

8-[2-(1,5-diazabicyclo[3.2.1]octan-8-yl)phenyl]-1,5-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C18H26N4/c1-2-6-16(18-21-9-4-10-22(18)14-13-21)15(5-1)17-19-7-3-8-20(17)12-11-19/h1-2,5-6,17-18H,3-4,7-14H2

InChI Key

DZTGNDMXGCVLLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1)C2C3=CC=CC=C3C4N5CCCN4CC5

Origin of Product

United States

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